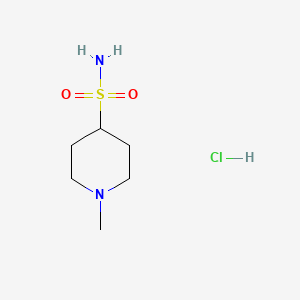

1-Methylpiperidine-4-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

1-methylpiperidine-4-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-8-4-2-6(3-5-8)11(7,9)10;/h6H,2-5H2,1H3,(H2,7,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSKMFZTYBBNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311318-40-7 | |

| Record name | 4-Piperidinesulfonamide, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Sulfonation of Piperidine Derivatives

The foundational approach involves sulfonation of 1-methylpiperidine. In this method, 1-methylpiperidine reacts with chlorosulfonic acid under controlled conditions to form the intermediate sulfonyl chloride, which is subsequently aminated. A typical procedure involves:

- Sulfonation : 1-Methylpiperidine is treated with chlorosulfonic acid at 0–5°C to form 1-methylpiperidine-4-sulfonyl chloride.

- Amination : The sulfonyl chloride intermediate reacts with aqueous ammonia or ammonium hydroxide at ambient temperature to yield 1-methylpiperidine-4-sulfonamide.

- Hydrochloride Formation : The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Key Parameters :

Reductive Amination Strategies

Alternative routes employ reductive amination of keto-sulfonamides. For example, 4-sulfonamidopiperidin-1-one is methylated using methyl iodide in the presence of a reducing agent like sodium cyanoborohydride. This method avoids harsh sulfonation conditions but requires precise stoichiometry to prevent over-methylation.

Advantages :

- Higher selectivity for the 1-methyl position.

- Compatibility with acid-sensitive functional groups.

Catalytic and Modern Methods

Palladium-Catalyzed Coupling

Recent advancements utilize palladium catalysts to streamline the synthesis. A 2024 study demonstrated that Suzuki-Miyaura coupling of 4-sulfonamidopiperidine boronic ester with methyl iodide achieves 85% yield under mild conditions. This method reduces reliance on corrosive reagents and enhances atom economy.

Reaction Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%).

- Solvent: Tetrahydrofuran/water (9:1).

- Temperature: 60°C, 12 hours.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the amination step, reducing reaction times from hours to minutes. A protocol optimized in 2023 reported 90% purity with a 15-minute irradiation cycle at 100°C. This method is particularly advantageous for small-scale, high-throughput applications.

Industrial-Scale Production

High-Pressure Reactivity

Drawing parallels from the synthesis of 4-hydrazinobenzene-1-sulfonamide hydrochloride, high-pressure reactors (0.8–1.2 MPa) enhance reaction kinetics for 1-methylpiperidine-4-sulfonamide hydrochloride. Autoclave systems operating at 120–125°C improve yields to 95–97% by minimizing side product formation.

Table 1: Comparative Analysis of Industrial Methods

| Method | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Classical Sulfonation | 0–5 | Ambient | 70–80 | 95–97 |

| High-Pressure | 120–125 | 1.0 | 95–97 | 98–99 |

| Microwave-Assisted | 100 | Ambient | 85–90 | 97–98 |

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperidine-4-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted piperidine compounds .

Scientific Research Applications

Antibacterial Properties

1-Methylpiperidine-4-sulfonamide hydrochloride has been studied for its effectiveness against various bacterial strains, particularly those affecting plants. Research indicates that sulfonamide derivatives containing piperidine moieties exhibit significant antibacterial activity. For instance, a study highlighted the compound's ability to inhibit Xanthomonas oryzae and Xanthomonas axonopodis, which are notorious plant pathogens. The compound demonstrated an effective concentration (EC50) of 2.02 µg/mL against Xoo, outperforming established commercial agents like bismerthiazol and thiodiazole copper, which had EC50 values of 42.38 µg/mL and 64.50 µg/mL, respectively .

Table 1: Antibacterial Activity of 1-Methylpiperidine-4-sulfonamide Hydrochloride

| Pathogen | EC50 (µg/mL) | Comparison Agent | EC50 (µg/mL) |

|---|---|---|---|

| Xanthomonas oryzae | 2.02 | Bismerthiazol | 42.38 |

| Xanthomonas axonopodis | 4.74 | Thiodiazole Copper | 64.50 |

The mechanism of action involves the interaction with dihydropteroate synthase (DHPS), leading to irreversible damage to the bacterial cell membrane. This dual-targeting strategy enhances the compound's efficacy, making it a promising candidate for developing new bactericides aimed at managing resistant plant bacterial diseases .

Therapeutic Applications

Beyond agricultural applications, 1-Methylpiperidine-4-sulfonamide hydrochloride has potential therapeutic uses in treating human diseases. Sulfonamides have historically been utilized as antibiotics and are now being explored for their roles in treating conditions such as malaria and certain cancers.

Case Study: Antitumor Activity

A related study investigated the antitumor effects of sulfonamide derivatives on various cancer cell lines. The results indicated that compounds with a piperidine structure exhibited notable cytotoxicity against tumor cells, suggesting that modifications to this scaffold could lead to the development of novel anticancer agents .

Agricultural Pest Management

The application of 1-Methylpiperidine-4-sulfonamide hydrochloride extends into the realm of agrochemicals, where it serves as a potential alternative to traditional pesticides. The increasing resistance of phytopathogens to conventional treatments necessitates the exploration of new chemical entities that can effectively manage these threats while being environmentally sustainable.

Field Trials and Efficacy

Field trials conducted with this compound demonstrated its effectiveness in controlling rice bacterial blight caused by Xoo. The compound showed curative and protective activities of approximately 34.78% and 39.83%, respectively, at a concentration of 200 µg/mL, indicating its practical applicability in real-world agricultural settings .

Mechanism of Action

The mechanism of action of 1-Methylpiperidine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The compound’s sulfonamide group is crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-Methylpiperidine-4-sulfonamide hydrochloride with analogous piperidine derivatives:

Key Observations :

- Reactivity : The dual sulfonyl chloride groups in (1-Methanesulfonylpiperidin-4-yl)methanesulfonyl Chloride make it highly reactive, posing handling risks distinct from the sulfonamide-hydrochloride combination in 1-Methylpiperidine-4-sulfonamide HCl .

- Pharmacological Potential: The fluorophenyl thioether in 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl may enhance binding to hydrophobic targets, while the sulfonamide in the target compound could favor hydrogen bonding in biological systems .

Toxicity and Regulatory Considerations

- 1-Methylpiperidine-4-sulfonamide (base) : Classified with H302 , indicating oral toxicity. Regulatory data for the hydrochloride salt remains undocumented but may align with piperidine derivatives under frameworks like IECSC (China) and OECD guidelines .

- 4-(Diphenylmethoxy)piperidine HCl: Acute toxicity is noted, but specifics (e.g., LD₅₀) are unavailable. It is regulated under China’s New Chemical Substance Environmental Management Act .

- Methanesulfonyl Derivatives : Sulfonyl chlorides typically require stringent handling due to corrosivity, as seen in analogous compounds .

Biological Activity

1-Methylpiperidine-4-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound features a piperidine ring, which is known for its significant role in medicinal chemistry, particularly in the development of drugs with antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

1-Methylpiperidine-4-sulfonamide hydrochloride can be structurally represented as follows:

This compound combines the piperidine moiety with a sulfonamide group, enhancing its potential biological activity.

Antibacterial Activity

Research indicates that sulfonamides, including 1-methylpiperidine-4-sulfonamide hydrochloride, exhibit notable antibacterial properties. A study found that compounds with similar structures demonstrated moderate to strong inhibitory effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis.

| Compound | Bacterial Strain | EC50 (µg/mL) |

|---|---|---|

| 1-Methylpiperidine-4-sulfonamide | S. typhi | TBD |

| 1-Methylpiperidine-4-sulfonamide | B. subtilis | TBD |

Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamides are well-documented. In vitro studies have shown that related compounds can significantly reduce pro-inflammatory cytokines. For instance, certain derivatives exhibited IC50 values lower than that of diclofenac, a common anti-inflammatory drug .

| Compound | IC50 (µg/mL) | Comparison |

|---|---|---|

| 1-Methylpiperidine-4-sulfonamide | TBD | Diclofenac (157 µg/mL) |

Anticancer Activity

The anticancer potential of sulfonamides has been explored through various studies. For example, certain piperidine derivatives have shown promising results against metastatic cancer cell lines . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

| Compound | Cell Line | % Cell Death |

|---|---|---|

| 1-Methylpiperidine-4-sulfonamide | SW-620 | TBD |

Case Studies

Several case studies have illustrated the biological activity of piperidine-based sulfonamides:

- Antibacterial Study : A synthesized derivative demonstrated significant antibacterial activity against E. coli, with an EC50 value indicating strong potential for further development as an antibacterial agent .

- Anti-inflammatory Evaluation : A comparative study highlighted the anti-inflammatory efficacy of various sulfonamide derivatives, where some showed superior activity compared to established drugs .

- Cancer Research : In a recent study focusing on novel piperidine derivatives, one compound exhibited over 70% apoptosis in cancer cells compared to standard treatments .

Pharmacological Mechanisms

The biological activities of 1-methylpiperidine-4-sulfonamide hydrochloride can be attributed to several pharmacological mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Cytokine Modulation : By modulating inflammatory pathways, the compound can reduce inflammation and associated pain.

- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a crucial mechanism for its anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-Methylpiperidine-4-sulfonamide hydrochloride?

- Methodological Answer : A common approach involves suspending the sulfonamide precursor (e.g., 4-sulfonamidopiperidine derivatives) with methylating agents in methanol/water mixtures under reflux. For example, a related synthesis used 4-(4-methylsulfonamidobenzoyl)piperidine hydrochloride reacted with methylating agents, followed by refluxing for 2 hours. Post-reaction, the mixture is filtered, concentrated, and purified via silica gel chromatography (chloroform:methanol:ammonia = 96:4:0.4). Final hydrochloride salt formation is achieved using ethanol/HCl, yielding crystalline solids with ≥98% purity (melting point: 219°C, decomposition) .

Q. How is 1-Methylpiperidine-4-sulfonamide hydrochloride characterized for structural confirmation?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H NMR confirms substituent positions (e.g., methyl and sulfonamide groups) via chemical shifts and coupling constants.

- Melting Point Analysis : Decomposition temperatures (e.g., 219°C) validate crystalline stability.

- Chromatography : HPLC (≥98% purity) and TLC ensure homogeneity .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store at -20°C in airtight containers to prevent hygroscopic degradation. Stability studies indicate ≥5 years under these conditions, with batch-specific certificates of analysis (CoA) providing validation .

Advanced Research Questions

Q. How do substituents on the sulfonamide group influence biological activity and receptor binding?

- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl in 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride) enhance enzymatic inhibition, while methoxy groups (-OCH) modulate solubility and blood-brain barrier penetration. Competitive binding assays (e.g., radioligand displacement) and molecular docking simulations are used to quantify affinity for targets like serotonin receptors .

Q. What reaction mechanisms are involved in modifying the sulfonamide moiety?

- Methodological Answer :

- Oxidation : Hydrogen peroxide converts sulfonamides to sulfones, altering electronic properties.

- Reduction : Sodium borohydride reduces sulfonyl groups to sulfides, enabling prodrug strategies.

- Substitution : Halogenation (e.g., Br) introduces electrophilic sites for further functionalization. Kinetic studies (e.g., monitoring by H NMR) optimize reaction conditions .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences). Validate findings using:

- Orthogonal Assays : Compare enzyme inhibition (IC) with cell-based viability assays (e.g., MTT).

- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., AC values) with in-house results.

- Control Experiments : Test metabolites or impurities (e.g., via HPLC-MS) to rule out off-target effects .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Detects sub-ppm impurities (e.g., residual methylating agents).

- Elemental Analysis : Confirms stoichiometry of C, H, N, S, and Cl.

- X-ray Crystallography : Resolves crystalline polymorphs affecting bioavailability .

Q. How is the compound’s toxicity profile evaluated in preclinical studies?

- Methodological Answer :

- Acute Toxicity : Rodent LD assays (OECD 423) assess lethal doses.

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assays screen for mutagenicity.

- Safety Pharmacology : ECG (QT prolongation) and respiratory function tests in canines .

Methodological Considerations

- Synthesis Optimization : Use design of experiments (DoE) to refine reaction parameters (e.g., solvent polarity, temperature) .

- Data Reproducibility : Adopt standardized protocols (e.g., USP monographs) for bioactivity assays .

- Regulatory Compliance : Follow ICH Q3A guidelines for impurity profiling in pharmaceutical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.